3-Mercapto-2-methyl-1-butanol

Catalog No.
S1914840
CAS No.
227456-33-9
M.F
C5H12OS
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-2-methyl-1-butanol

CAS Number

227456-33-9

Product Name

3-Mercapto-2-methyl-1-butanol

IUPAC Name

2-methyl-3-sulfanylbutan-1-ol

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3

InChI Key

MRVKDGZLSALAIU-UHFFFAOYSA-N

SMILES

CC(CO)C(C)S

Canonical SMILES

CCC(C)C(O)S

The exact mass of the compound 3-Mercapto-2-methyl-1-butanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Mercapto-2-methyl-1-butanol (CAS: 227456-33-9) is a highly potent, chiral polyfunctional thiol utilized extensively in the commercial flavor and fragrance industry. Functioning as a critical flavor adjuvant (FEMA 3993), it imparts characteristic savory, brothy, and sulfurous notes essential for replicating the authentic profiles of roasted coffee, beer, wine, and meat broths[1]. Unlike generic aliphatic thiols, its specific branched structure and mercapto-positioning allow it to interact selectively with human olfactory receptors, making it a high-value procurement target for advanced food matrix formulations and a specialized precursor for synthesizing downstream thioesters [1].

Substituting 3-mercapto-2-methyl-1-butanol with closely related homologs, such as 3-mercapto-2-methylpentan-1-ol (the C5 homolog) or 3-mercaptohexan-1-ol, fundamentally disrupts the sensory architecture of a formulated product[1]. The human olfactory receptor OR2M3 is narrowly tuned to the C5 homolog, processing it as an intense, pungent onion odorant with an exceptionally low detection threshold [1]. In contrast, the C4 target compound exhibits a distinct receptor binding affinity and a higher, more manageable sensory threshold. Attempting to use the C5 homolog or a crude unrefined thiol mixture in delicate beverage applications results in sensory overload and product rejection, dictating the strict procurement of the precise C4 structure [1].

Olfactory Receptor Binding Affinity and Sensory Tuning

Molecular docking and statistical physics modeling of the human OR2M3 olfactory receptor demonstrate a sharp distinction between homologous thiols. 3-Mercapto-2-methyl-1-butanol exhibits a binding affinity of 14.64 kJ/mol, whereas the C5 homolog (3-mercapto-2-methylpentan-1-ol) binds with a significantly higher affinity of 17.15 kJ/mol, making the C5 homolog approximately 10-fold more potent at this specific receptor [1].

Evidence DimensionOR2M3 receptor binding affinity
Target Compound Data14.64 kJ/mol
Comparator Or Baseline3-Mercapto-2-methylpentan-1-ol (17.15 kJ/mol)
Quantified Difference2.51 kJ/mol difference in binding affinity (10-fold lower receptor potency for the target)
ConditionsMolecular docking simulation and adsorption energy spectrum (AED) analysis

Buyers formulating savory or roasted profiles must select the C4 compound to avoid the overwhelming, narrowly tuned raw-onion impact triggered by the C5 homolog's higher receptor affinity.

Stereospecific Synthesis and Diastereoisomeric Purity

The sensory impact of chiral polyfunctional thiols is heavily dependent on stereochemistry, requiring high-purity precursors for reproducible manufacturing. Advanced synthetic routes utilizing the condensation of benzyl mercaptan with methyl tiglic ester, followed by lithium aluminum hydride reduction and debenzylation in liquid ammonia, yield specific diastereomers of 3-mercapto-2-methyl-1-butanol with high purity. Specifically, the (l)-diastereomer can be synthesized with a diastereoisomeric purity exceeding 30:1, compared to standard commercial thiol syntheses that often yield crude 1:1 racemic mixtures [1].

Evidence DimensionDiastereoisomeric purity
Target Compound Data>30:1 diastereoisomeric purity (for the (l)-isomer via targeted synthesis)
Comparator Or BaselineStandard non-stereospecific thiol synthesis (~1:1 racemic mixture)
Quantified Difference>30-fold improvement in isomeric purity
ConditionsCondensation with methyl tiglic ester, LiAlH4 reduction, and liquid ammonia debenzylation

Procuring high-diastereomeric-purity material is critical for manufacturers, as different isomers possess logarithmically different odor thresholds, directly impacting batch-to-batch flavor reproducibility.

Formulation Compatibility and Threshold Stability in Beverage Matrices

In complex beverage matrices such as beer and wine, the target compound provides a necessary sulfurous/brothy background without dominating the profile. While the C5 homolog (3-mercapto-2-methylpentan-1-ol) exhibits a massive factor of 520 difference in odor threshold between its own diastereomers and acts as the absolute lowest-threshold key food odorant in the series, 3-mercapto-2-methyl-1-butanol maintains a higher, more stable threshold [1]. This prevents the rapid sensory degradation seen when highly potent C5 thiols are overdosed in aqueous alcohol solutions[1].

Evidence DimensionOdor threshold volatility and matrix dominance
Target Compound DataStable, moderate threshold suitable for background savory notes
Comparator Or Baseline3-Mercapto-2-methylpentan-1-ol (extreme threshold volatility, up to 520-fold difference between isomers)
Quantified DifferenceAvoids the extreme 520-fold threshold variance and overwhelming pungency of the C5 comparator
ConditionsIn vivo odor threshold determination in aqueous/alcoholic matrices

Flavor chemists require the target compound's predictable threshold behavior to ensure stable, scalable dosing in commercial beverage production without risking sensory rejection.

Savory and Roasted Flavor Formulation

Essential for creating authentic meat broth, roasted coffee, and savory food flavorings where precise control over sulfurous notes is required without the overwhelming onion impact of C5 homologs [1].

Beverage Matrix Modulation (Beer and Wine)

Used as a high-value flavor adjuvant to impart complex, subtle brothy/sulfurous undertones in fermented beverages, benefiting from its manageable sensory threshold and stable profile in aqueous alcohol [1].

Precursor for Thioester Synthesis

Serves as a stereospecifically pure building block for the synthesis of downstream flavor-active thioesters (e.g., acetates and formates), where starting material purity directly dictates the olfactory quality of the final product[1].

XLogP3

1.7

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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